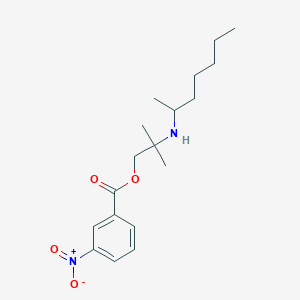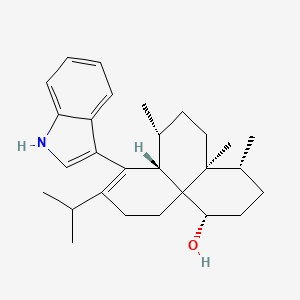
1H-Benzo(d)naphthalen-1-ol, 2,3,4,4a,5,6,7,7a,10,11-decahydro-8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-(1-methylethyl)-, (1R,4S,4aR,7S,7aR,11aR)-rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzo(d)naphthalen-1-ol, 2,3,4,4a,5,6,7,7a,10,11-decahydro-8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-(1-methylethyl)-, (1R,4S,4aR,7S,7aR,11aR)-rel- is a complex organic compound that features a unique arrangement of multiple fused rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic routes may include:
Cyclization reactions: to form the fused ring systems.
Functional group transformations: such as oxidation, reduction, and substitution to introduce specific groups.
Stereoselective synthesis: to ensure the correct spatial arrangement of atoms.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Catalytic processes: to improve reaction efficiency.
Continuous flow chemistry: to enhance production rates.
Purification techniques: such as crystallization and chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or amines.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential as a bioactive compound in drug discovery.
Enzyme Inhibition: Study of its effects on specific enzymes or biological pathways.
Medicine
Pharmaceuticals: Potential use in the development of new drugs for various diseases.
Diagnostics: Use as a probe or marker in diagnostic assays.
Industry
Materials Science: Application in the development of new materials with unique properties.
Polymers: Use as a monomer or additive in polymer synthesis.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This may involve:
Binding to receptors: Interaction with specific receptors to modulate biological activity.
Enzyme inhibition: Inhibition of enzyme activity through binding to the active site.
Signal transduction: Modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
1H-Benzo(d)naphthalen-1-ol derivatives: Compounds with similar core structures but different functional groups.
Indole derivatives: Compounds featuring the indole moiety with various substitutions.
Polycyclic aromatic hydrocarbons: Compounds with multiple fused aromatic rings.
Uniqueness
This compound is unique due to its specific arrangement of fused rings and functional groups, which may confer distinct chemical and biological properties. Its stereochemistry also plays a crucial role in its reactivity and interactions with molecular targets.
特性
CAS番号 |
74328-59-9 |
|---|---|
分子式 |
C28H39NO |
分子量 |
405.6 g/mol |
IUPAC名 |
(1S,4R,4aS,7R,7aS)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-propan-2-yl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[i]naphthalen-1-ol |
InChI |
InChI=1S/C28H39NO/c1-17(2)20-13-15-28-24(30)11-10-19(4)27(28,5)14-12-18(3)26(28)25(20)22-16-29-23-9-7-6-8-21(22)23/h6-9,16-19,24,26,29-30H,10-15H2,1-5H3/t18-,19-,24+,26+,27+,28?/m1/s1 |
InChIキー |
LXZADDNPPHIYMD-RCXONWMMSA-N |
異性体SMILES |
C[C@@H]1CC[C@]2([C@@H](CC[C@@H](C23[C@@H]1C(=C(CC3)C(C)C)C4=CNC5=CC=CC=C54)O)C)C |
正規SMILES |
CC1CCC2(C(CCC(C23C1C(=C(CC3)C(C)C)C4=CNC5=CC=CC=C54)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




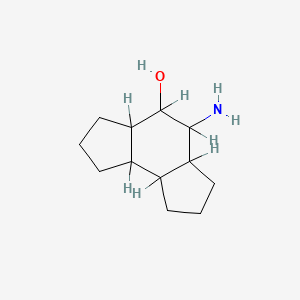
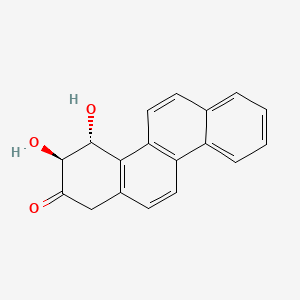
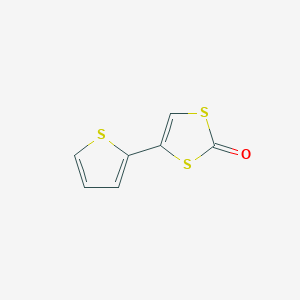

![1-[(3-Ethenylphenyl)methyl]-1H-imidazole](/img/structure/B14443582.png)
![(5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14443594.png)
![Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14443600.png)

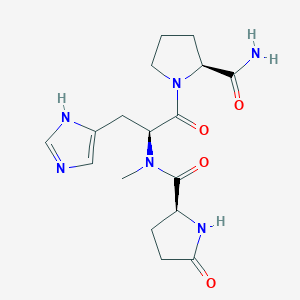
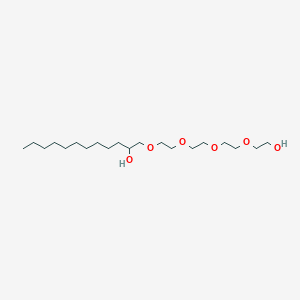
![Benzene, [(S)-butylsulfinyl]-](/img/structure/B14443617.png)
